1-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)azepan-1-yl]ethane-1,2-dione
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Overview
Description
1-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)azepan-1-yl]ethane-1,2-dione is a complex organic compound that features an indole ring, a methoxyphenyl group, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)azepan-1-yl]ethane-1,2-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the azepane ring and the methoxyphenyl group. Common reagents used in these reactions include indole, methoxybenzene, and azepane derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)azepan-1-yl]ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products.
Scientific Research Applications
1-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)azepan-1-yl]ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)azepan-1-yl]ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-indol-3-yl)-2-[3-(4-hydroxyphenyl)azepan-1-yl]ethane-1,2-dione
- 1-(1H-indol-3-yl)-2-[3-(4-chlorophenyl)azepan-1-yl]ethane-1,2-dione
- 1-(1H-indol-3-yl)-2-[3-(4-methylphenyl)azepan-1-yl]ethane-1,2-dione
Uniqueness
1-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)azepan-1-yl]ethane-1,2-dione is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)azepan-1-yl]ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-28-18-11-9-16(10-12-18)17-6-4-5-13-25(15-17)23(27)22(26)20-14-24-21-8-3-2-7-19(20)21/h2-3,7-12,14,17,24H,4-6,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXFNSFKDSQPHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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